molecular formula C17H17ClO3 B13079581 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

Cat. No.: B13079581
M. Wt: 304.8 g/mol
InChI Key: NZPBSKYVYYDOAM-SDNWHVSQSA-N
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Description

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is characterized by its chromen-2-one core structure, which is substituted with a 1-chloroethylidene group and a cyclopentyl group. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

The synthesis of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves several steps:

Chemical Reactions Analysis

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one undergoes various chemical reactions:

Scientific Research Applications

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways, such as those related to cell proliferation and apoptosis.

    Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Comparison with Similar Compounds

When compared to other similar compounds, 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one stands out due to its unique structural features and reactivity:

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3/b14-11+

InChI Key

NZPBSKYVYYDOAM-SDNWHVSQSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC\3CCC/C3=C(/C)\Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl

Origin of Product

United States

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